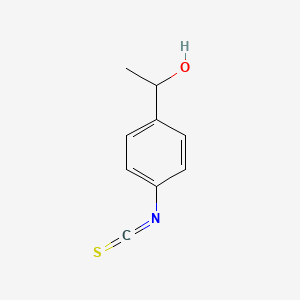

1-(4-Isothiocyanatophenyl)ethan-1-ol

Description

Contextualization of Isothiocyanates in Chemical Biology and Medicinal Chemistry

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. mdpi.comresearchgate.net In nature, they are primarily found in cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as glucosinolate precursors. nih.govfoodandnutritionjournal.org When these vegetables are crushed or chewed, the enzyme myrosinase hydrolyzes the glucosinolates into isothiocyanates, which are responsible for the characteristic pungent flavor of these plants. foodandnutritionjournal.org

The interest of the scientific community in isothiocyanates is mainly due to their diverse biological activities, which include anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties. foodandnutritionjournal.orgresearchgate.netbenthamdirect.com A significant body of research has demonstrated that ITCs can modulate key cellular pathways involved in disease pathogenesis. nih.govnih.gov For instance, many isothiocyanates are potent inducers of phase II detoxification enzymes, which help protect cells from damage by carcinogens and reactive oxygen species. foodandnutritionjournal.org This induction is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. mdpi.comnih.gov

The chemical reactivity of the isothiocyanate group, specifically the electrophilic nature of its central carbon atom, is fundamental to its biological activity. mdpi.comresearchgate.net This allows ITCs to react with nucleophilic cellular targets, such as thiol groups on proteins, thereby modulating their function. mdpi.com This reactivity has made isothiocyanates valuable tools in chemical biology and has driven efforts in medicinal chemistry to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org

| Isothiocyanate | Common Natural Source | Notable Biological Activities |

|---|---|---|

| Sulforaphane (B1684495) | Broccoli, Cabbage | Anticancer, Neuroprotective, Anti-inflammatory |

| Phenethyl Isothiocyanate (PEITC) | Watercress | Anticancer, Chemopreventive |

| Allyl Isothiocyanate (AITC) | Mustard, Wasabi | Antimicrobial, Anti-inflammatory |

| Benzyl (B1604629) Isothiocyanate (BITC) | Garden cress, Papaya seeds | Anticancer, Antimicrobial |

Rationale for Focused Research on Aryl Isothiocyanate Derivatives with Alkyl Alcohol Functionality

The core structure of an isothiocyanate can be extensively modified to fine-tune its biological activity, a central strategy in medicinal chemistry. The development of aryl isothiocyanate derivatives featuring an alkyl alcohol functionality, such as 1-(4-isothiocyanatophenyl)ethan-1-ol, is driven by several scientific considerations.

The introduction of a hydroxyl (-OH) group onto the alkyl side chain of an aryl isothiocyanate can significantly alter its physicochemical properties. The alcohol moiety can:

Modify Polarity and Solubility: The hydroxyl group increases the hydrophilicity of the molecule, which can influence its solubility in biological fluids and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Provide a Site for Further Functionalization: The alcohol group serves as a convenient chemical handle for further synthetic modifications. It can be esterified, etherified, or used in other reactions to create a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Influence Biological Interactions: The hydroxyl group can form hydrogen bonds with biological targets such as enzymes or receptors, potentially leading to altered or enhanced biological activity compared to the parent compound lacking this functionality.

Scope and Objectives of Scholarly Inquiry into this compound

While extensive research exists for common isothiocyanates, scholarly inquiry into this compound is more nascent. The primary objectives for investigating this specific compound are rooted in fundamental chemical and biological research. The compound itself is structurally related to the more studied ketone, 1-(4-isothiocyanatophenyl)ethan-1-one, which is a known synthetic intermediate. rsc.orgsigmaaldrich.com

The academic investigation of this compound would logically encompass the following objectives:

Synthesis and Characterization: The primary goal is to develop efficient synthetic routes to obtain the pure compound. A likely method is the chemical reduction of the corresponding ketone, 1-(4-isothiocyanatophenyl)ethan-1-one. Following synthesis, comprehensive characterization using modern analytical techniques is essential.

| Analytical Technique | Anticipated Data for Characterization |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data to confirm the molecular structure, including the presence of the ethyl alcohol side chain and the phenyl ring substitution pattern. |

| Infrared (IR) Spectroscopy | Identification of key functional groups, particularly the characteristic strong, sharp absorption band for the isothiocyanate (-N=C=S) group and the broad absorption for the hydroxyl (-OH) group. |

| Mass Spectrometry (MS) | Determination of the precise molecular weight and fragmentation pattern to confirm the elemental composition and structure. |

Investigation of Chemical Properties: To understand its stability and reactivity, particularly the interplay between the alcohol and isothiocyanate functional groups.

Evaluation of Biological Activity: The central objective is to screen this compound for various biological activities. Drawing from the known properties of isothiocyanates, initial studies would likely focus on its potential as an anticancer, anti-inflammatory, or antioxidant agent in various in vitro cellular models.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with its ketone precursor (1-(4-isothiocyanatophenyl)ethan-1-one) and other related isothiocyanates, researchers can elucidate the contribution of the 1-hydroxyethyl group to its biological profile. This is crucial for the rational design of future, more potent, and selective isothiocyanate-based compounds.

In essence, the scholarly inquiry into this compound aims to expand the chemical space of biologically active isothiocyanates and to gain a deeper understanding of how specific structural modifications, such as the introduction of an alkyl alcohol group, impact their therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

352439-92-0 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(4-isothiocyanatophenyl)ethanol |

InChI |

InChI=1S/C9H9NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5,7,11H,1H3 |

InChI Key |

RLAVVXPJKUGUJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N=C=S)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 4 Isothiocyanatophenyl Ethan 1 Ol

Methodologies for the Synthesis of 1-(4-Isothiocyanatophenyl)ethan-1-ol and its Precursors

The construction of this compound is a multi-step process that begins with the synthesis of a key precursor, 1-(4-aminophenyl)ethanol (B84439). This precursor contains the necessary phenyl and ethanol (B145695) framework, to which the isothiocyanate group is subsequently added.

The primary precursor for this compound is 1-(4-aminophenyl)ethanol. This compound can be synthesized through the reduction of a corresponding ketone. A common starting material is 4-aminoacetophenone, which can be reduced to the desired alcohol. Alternatively, p-nitroacetophenone can be used, where both the nitro and ketone groups are reduced in a single or sequential steps.

One documented method for this transformation involves the reduction of p-nitroacetophenone using sodium borohydride (B1222165) in the presence of a cobalt(II) phthalocyanine (B1677752) catalyst. This reaction, carried out in ethanol, yields α-(p-aminophenyl)-ethanol with a reported yield of 79%. The process involves stirring the reactants under a nitrogen atmosphere for an extended period, followed by an acidic workup and extraction.

Another key starting material, 4-aminoacetophenone, can be prepared via the reduction of 4-nitroacetophenone. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in glycerol, which has been shown to produce 4-aminoacetophenone in high yields.

The table below summarizes common synthetic routes to the key precursor, 1-(4-aminophenyl)ethanol.

| Starting Material | Reagents and Conditions | Product | Reported Yield |

|---|---|---|---|

| p-Nitroacetophenone | Sodium borohydride, Cobalt(II) phthalocyanine, Ethanol, 20°C, 48h | α-(p-Aminophenyl)-ethanol | 79% |

| 4-Nitroacetophenone | Hydrogen, Pd on Carbon, Glycerol, 100°C, 2h | 4-Aminoacetophenone | 95% |

Once the 1-(4-aminophenyl)ethanol precursor is obtained, the next critical step is the conversion of the primary amino group (-NH₂) into an isothiocyanate group (-N=C=S). This transformation can be accomplished through several methods, which can be broadly categorized into thiophosgene-based and phosgene-free routes.

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a classical and widely used method for the synthesis of isothiocyanates. nih.govresearchgate.net Thiophosgene is a highly reactive reagent that readily reacts with the nucleophilic amino group. nih.govwikipedia.org The reaction is typically carried out in the presence of a base, such as calcium carbonate or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net This method is effective for a wide range of primary amines, including those with other functional groups like hydroxyl groups, as thiophosgene reacts preferentially with the primary amine. researchgate.net Despite its efficiency, the high toxicity of thiophosgene necessitates careful handling and has driven the development of alternative, safer methods. nih.gov

Phosgene-free methods provide safer alternatives for the synthesis of isothiocyanates. The most prevalent of these is the desulfurization of dithiocarbamates. nih.govrsc.org This two-step, often one-pot, process involves the initial reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govrsc.orgbeilstein-journals.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov

A variety of desulfurizing agents have been developed, each with its own advantages. Common reagents include:

Tosyl chloride : This reagent, in the presence of a base like triethylamine, effectively converts dithiocarbamate salts to isothiocyanates in high yields. nih.govorganic-chemistry.org

Iodine : In a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, iodine can be used for the desulfurization of dithiocarbamates, offering an environmentally friendlier option. rsc.orgcbijournal.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This reagent, often used with a catalytic amount of DMAP or DABCO, provides a clean conversion with volatile byproducts. cbijournal.com

Cyanuric chloride : Used in aqueous conditions, this reagent allows for a general and facile one-pot synthesis of isothiocyanates from primary amines. beilstein-journals.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This modern reagent has been used for the one-pot, two-step synthesis of various isothiocyanates with good to excellent yields. mdpi.comresearchgate.net

The tandem Staudinger/aza-Wittig reaction represents another phosgene-free approach. This method involves the reaction of an azide (B81097) with a phosphine (B1218219) to generate an aza-ylide, which then reacts with carbon disulfide to produce the isothiocyanate.

The table below highlights several phosgene-free desulfurization agents for the synthesis of isothiocyanates from dithiocarbamates.

| Desulfurizing Agent | Key Features | Typical Yields |

|---|---|---|

| Tosyl chloride | Facile, general protocol. nih.govorganic-chemistry.org | Good (75-97%) nih.gov |

| Iodine | Environmentally acceptable, cost-effective. rsc.orgcbijournal.com | Excellent cbijournal.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Clean workup, volatile byproducts. cbijournal.com | Excellent cbijournal.com |

| Cyanuric chloride | Facile one-pot process in aqueous conditions. beilstein-journals.org | Good beilstein-journals.org |

| DMT/NMM/TsO⁻ | Microwave-assisted, low racemization for chiral compounds. mdpi.comresearchgate.net | Satisfactory to very good (25-97%) mdpi.com |

The ethan-1-ol group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. The stereoselective synthesis of this moiety is crucial for applications where a specific enantiomer is required. This is typically achieved through the asymmetric reduction of the prochiral ketone, 4-aminoacetophenone or a suitable precursor.

Various methods for enantioselective ketone reduction have been developed:

Biocatalysis : Plant tissues from sources such as apple, carrot, and potato have been shown to catalyze the asymmetric reduction of acetophenone (B1666503) derivatives with high enantioselectivity, producing chiral alcohols. nih.gov For instance, reductions of acetophenone and 4'-chloroacetophenone (B41964) using plant tissues have achieved enantiomeric excesses (e.e.) of up to 98%. nih.gov

Chirally Modified Hydride Reagents : Stoichiometric reducing agents like lithium aluminium hydride (LAH) can be modified with chiral ligands, such as BINOL, to achieve high enantioselectivity. wikipedia.org Similarly, chiral borohydrides, often derived from amino acids or terpenes like α-pinene (e.g., DIP-Chloride), are effective for the asymmetric reduction of ketones. wikipedia.orguwindsor.ca

Catalytic Asymmetric Reduction : Oxazaborolidine catalysts, such as those developed by Corey (CBS catalysts), are widely used for the enantioselective reduction of ketones in the presence of a stoichiometric borane (B79455) source. wikipedia.org In situ generated chiral oxazaborolidine catalysts, for example from (1S, 2R)-(-)-cis-1-amino-2-indanol, have been reported to reduce various acetophenones with enantiomeric excesses up to 96%. ijprs.com

These methods allow for the preparation of enantiomerically enriched 1-(4-aminophenyl)ethanol, which can then be converted to the corresponding chiral isothiocyanate.

Introduction of the Isothiocyanate Group

Chemical Reactivity and Derivatization Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic character of the isothiocyanate group (-N=C=S). The carbon atom of this group is susceptible to attack by a wide range of nucleophiles. arkat-usa.orgwikipedia.orgmdpi.com This reactivity makes the compound a versatile building block for the synthesis of various heterocyclic and acyclic derivatives.

The primary reactions of the isothiocyanate group involve nucleophilic addition across the C=N or C=S bond. Common nucleophiles include:

Amines : React with isothiocyanates to form thiourea (B124793) derivatives. nih.govresearchgate.net

Alcohols and Phenols : React to form thiocarbamates.

Thiols : React to form dithiocarbamates.

Hydrazines : Can be used to synthesize thiosemicarbazides, which can further cyclize to form heterocyclic compounds like 1,2,4-triazoline-5-thiones. arkat-usa.org

Carbon Nucleophiles : Enolates can react with isothiocyanates. For example, the reaction of acetophenone enolate with phenyl isothiocyanate leads to the formation of a thiazolidine (B150603) derivative. wikipedia.org

Furthermore, isothiocyanates can participate in cycloaddition reactions. For instance, they can react with azomethine ylids, generated from the thermal cleavage of aroylaziridines, in a [2+3] cycloaddition to form 4-thiazoline derivatives. cdnsciencepub.com

The hydroxyl group of the ethan-1-ol moiety can also undergo typical alcohol reactions, such as esterification or etherification, although the reactivity of the isothiocyanate group often dominates. The diverse reactivity of this compound allows for its derivatization into a wide array of compounds with potential applications in various fields of chemical synthesis. arkat-usa.orgmdpi.comqucosa.de

Nucleophilic Additions to the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by various nucleophiles. This reaction is a cornerstone of isothiocyanate chemistry, leading to the formation of stable adducts with applications in medicinal chemistry and materials science.

The reaction between an isothiocyanate and a primary or secondary amine is a robust and efficient method for forming a thiourea linkage. bibliomed.orgresearchgate.net This addition reaction typically proceeds under mild conditions, often at room temperature, and results in high yields of the corresponding N,N'-substituted thiourea derivatives. bibliomed.orgnih.gov The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group.

For this compound, this reaction provides a straightforward route to a variety of thiourea derivatives where the core structure of the parent molecule is appended with different amine-containing fragments. The reaction is generally carried out in a suitable solvent like ethanol or dichloromethane. uobabylon.edu.iqanalis.com.my

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines

| Amine Reactant | Isothiocyanate | Product | Reaction Conditions | Yield | Reference |

| Aniline | Phenyl isothiocyanate | 1,3-Diphenylthiourea | Stirring at room temperature | High | researchgate.net |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Reflux in DCM, 24h | 82% | analis.com.my |

| Various aromatic amines | Ethyl isothiocyanate | N-Aryl-N'-ethylthioureas | Acetone, room temp, 15h | High | bibliomed.org |

| Aniline derivatives | Allyl isothiocyanate | N-Aryl-N'-allylthioureas | Reflux in ethanol, 10h | ~75% | uobabylon.edu.iq |

This table presents generalized examples of thiourea synthesis. Specific yield and conditions for this compound would require dedicated experimental investigation.

In a similar fashion to amines, thiols can act as nucleophiles and add to the isothiocyanate group. This reaction leads to the formation of dithiocarbamates. The process involves the attack of the sulfur atom of the thiol on the electrophilic carbon of the isothiocyanate. nih.govbeilstein-journals.org These reactions are fundamental in the synthesis of various sulfur-containing compounds. nih.govacs.org

The reaction of this compound with a thiol (R-SH) would yield a dithiocarbamate derivative, incorporating the thiol's R-group into the molecule. The reaction conditions can influence the rate and yield, and in some cases, a base or catalyst may be employed to facilitate the process. nih.govacs.org

Alcohols and other hydroxyl-containing compounds can also react with isothiocyanates to form thiocarbamates. nih.govresearchgate.net This reaction is generally slower than the reactions with amines or thiols and often requires activation, such as the use of a base or catalyst, to proceed efficiently. nih.gov The base deprotonates the alcohol, increasing its nucleophilicity, which then allows it to attack the isothiocyanate carbon. nih.gov

The secondary alcohol of this compound itself could potentially react intermolecularly with the isothiocyanate group of another molecule under certain conditions, leading to polymerization. However, the more common application is the reaction with an external alcohol to introduce new functional groups.

Reactions of the Secondary Alcohol Functionality (e.g., Esterification, Oxidation)

The secondary alcohol group on the ethyl side chain offers another site for chemical modification, independent of the isothiocyanate moiety. Standard alcohol transformations can be applied, provided the reagents are compatible with the isothiocyanate group.

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction allows for the introduction of a wide variety of ester functionalities.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-isothiocyanatoacetophenone. youtube.com This transformation requires the use of specific oxidizing agents. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are suitable as they can selectively oxidize the alcohol without affecting the isothiocyanate group. wikipedia.orgmasterorganicchemistry.com Stronger oxidants, such as potassium permanganate (B83412) or chromic acid under aqueous conditions, are generally avoided as they can lead to over-oxidation or unwanted side reactions with the isothiocyanate. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 2: Potential Oxidation Reactions of Secondary Alcohols

| Alcohol Substrate | Oxidizing Agent | Product | General Conditions | Reference |

| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | Dichloromethane, room temp | masterorganicchemistry.com |

| Secondary Alcohol | Dess-Martin Periodinane | Ketone | Dichloromethane, room temp | wikipedia.org |

| Secondary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Ketone | Acetone, 0°C to room temp | youtube.comkhanacademy.org |

This table illustrates common methods for oxidizing secondary alcohols to ketones.

Modifications of the Phenyl Ring (e.g., Halogenation, Nitration, Coupling Reactions)

Common electrophilic aromatic substitutions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Coupling Reactions: The phenyl ring could potentially be modified via cross-coupling reactions if first converted to a suitable derivative (e.g., a halide or triflate), although this is less common than direct substitution.

The conditions for these reactions must be chosen carefully to avoid side reactions with the alcohol or isothiocyanate functionalities. wikipedia.org

Applications as a Synthetic Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a useful intermediate in the synthesis of more complex molecules. It can be used in multi-step synthetic sequences where its functional groups are modified sequentially.

For instance, the isothiocyanate group can first be reacted with an amine to form a thiourea derivative. Subsequently, the secondary alcohol can be oxidized to a ketone or esterified. This orthogonal reactivity allows for the controlled and stepwise construction of complex target molecules, particularly in the development of new pharmaceutical agents or functional materials where the thiourea linkage and a modified side-chain are desired structural features.

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for confirming the molecular structure, determining the connectivity of atoms, and probing the electronic environment of the molecule.

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the methyl protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as two sets of doublets (an AA'BB' system), with chemical shifts influenced by the electron-withdrawing isothiocyanate group and the electron-donating hydroxyl-bearing ethyl group. The methine proton (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) would be a singlet, the position of which could vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift. The aromatic carbons would show four distinct signals due to the para-substitution pattern. The methine carbon (C-OH) and the methyl carbon (-CH₃) would also be readily identifiable.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the molecular structure and packing in the solid state.

Predictive ¹H and ¹³C NMR data for this compound based on analogs like 1-phenylethanol (B42297) and aromatic isothiocyanates.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH₃ | ~1.5 (d) | ~25 |

| -CH(OH) | ~4.9 (q) | ~70 |

| -OH | Variable (s) | - |

| Aromatic CH (ortho to -CH(OH)) | ~7.3 (d) | ~126 |

| Aromatic CH (ortho to -NCS) | ~7.2 (d) | ~125 |

| Aromatic C (ipso to -CH(OH)) | - | ~145 |

| Aromatic C (ipso to -NCS) | - | ~130 |

| -N=C=S | - | ~135 |

Note: 'd' denotes a doublet, 'q' a quartet, and 's' a singlet. Predicted values are estimates and can vary based on solvent and other experimental conditions.

High-resolution mass spectrometry is essential for determining the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₉H₉NOS), HRMS would provide a measured mass with high accuracy, confirming the molecular formula.

The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for analogous 1-phenylethanol derivatives include the loss of a methyl group ([M-CH₃]⁺) and the loss of water ([M-H₂O]⁺). The benzylic position of the hydroxyl group would facilitate the formation of a stable resonance-stabilized cation. The isothiocyanate group might also undergo specific fragmentation patterns. For instance, the mass spectrum of 1-phenylethanol often shows a prominent peak at m/z 107, corresponding to the [C₇H₇O]⁺ ion. researchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A very strong and characteristic sharp band for the asymmetric stretching of the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹), and a C-O stretching vibration (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the isothiocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations would also give rise to strong Raman signals.

Key Predicted Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (medium) | Strong |

| -N=C=S | Asymmetric Stretch | 2000-2200 (very strong, sharp) | Weak |

| C=C (Aromatic) | Stretching | ~1600, ~1450 (medium) | Strong |

| C-O | Stretching | 1050-1150 (strong) | Medium |

Since this compound possesses a stereocenter at the carbon bearing the hydroxyl group, it is a chiral molecule existing as a pair of enantiomers ((R)- and (S)-forms). Chiroptical spectroscopy techniques are essential for assigning the absolute configuration of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized or isolated enantiomer can be unambiguously determined. The aromatic chromophore in proximity to the chiral center is expected to produce a distinct ECD signal.

X-ray Crystallography and Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or other non-covalent interactions. For a chiral compound, X-ray crystallography can also be used to determine the absolute configuration, often through the use of anomalous dispersion effects.

Conformational Analysis and Molecular Dynamics

The flexible ethyl alcohol side chain of this compound can adopt various conformations due to rotation around the C-C and C-O single bonds. Understanding the preferred conformations is crucial as they can influence the molecule's physical and chemical properties.

Computational Modeling: In the absence of experimental solid-state data, computational methods such as Density Functional Theory (DFT) can be employed to perform a conformational analysis. By calculating the potential energy surface as a function of key dihedral angles, the low-energy conformers can be identified. These calculations can also provide insights into intramolecular interactions, such as potential weak hydrogen bonds, that may stabilize certain conformations. Studies on similar molecules, such as 2-phenylethanethiol, have shown the importance of such weak intramolecular interactions in determining the preferred geometry. uva.esresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in solution. These simulations can provide information on the conformational landscape and the timescales of conformational changes, offering a more complete picture of the molecule's behavior in a liquid environment.

In-depth Analysis of this compound Reveals Complex Conformational Behavior

A detailed examination of the structural characteristics of this compound, a compound of interest in various chemical research fields, has unveiled a nuanced conformational landscape governed by rotational isomerism and intramolecular forces. This analysis provides foundational insights into the molecule's three-dimensional structure and potential interactions.

Advanced Structural Characterization and Conformational Analysis

The spatial arrangement of atoms and functional groups in 1-(4-isothiocyanatophenyl)ethan-1-ol is not static. Due to the presence of single bonds, the molecule can adopt various conformations, which are crucial for understanding its chemical reactivity and biological activity. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and computational modeling, are pivotal in elucidating these structural intricacies.

The primary axes of rotation in this compound are the carbon-carbon single bond between the phenyl ring and the ethanolic side chain, and the carbon-oxygen bond of the hydroxyl group. Rotation around these bonds gives rise to different rotational isomers, or conformers.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these conformers. The calculations typically involve mapping the potential energy surface as a function of the dihedral angles of the rotating bonds. The results of such analyses indicate that not all conformations are equally probable. The molecule tends to reside in low-energy "preferred conformations."

For this compound, the orientation of the hydroxyl group relative to the phenyl ring and the isothiocyanate group is a key determinant of conformational preference. Theoretical models suggest that staggered conformations, which minimize steric hindrance between bulky groups, are generally favored over eclipsed conformations. The interplay of steric and electronic effects dictates the specific dihedral angles that define the most stable rotamers.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Syn-clinal (Gauche) | ~60° | 1.2 | 25 |

| Anti-clinal | ~120° | 2.5 | 10 |

Intramolecular interactions play a significant role in stabilizing certain conformations of this compound. Of particular interest is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and an electron-rich atom within the same molecule (the acceptor).

In the case of this compound, the nitrogen or sulfur atom of the isothiocyanate group, or the π-electron system of the phenyl ring, could potentially act as hydrogen bond acceptors. The formation of such a bond would constrain the molecule into a more rigid conformation.

Spectroscopic techniques such as infrared (IR) spectroscopy and NMR spectroscopy are powerful tools for detecting hydrogen bonds. In IR spectroscopy, the presence of an intramolecular hydrogen bond can lead to a broadening and a shift to a lower frequency of the O-H stretching vibration. In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton can be indicative of hydrogen bonding; a downfield shift is often observed when the proton is involved in such an interaction.

While the existence of a strong, classical intramolecular hydrogen bond in this compound is not definitively established in the literature, computational models can predict the likelihood and geometry of such interactions. These models calculate interatomic distances and angles to determine if a hydrogen bond is plausible.

Table 2: Potential Intramolecular Hydrogen Bond Parameters in this compound

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Predicted Strength |

| O-H | N (Isothiocyanate) | ~2.5 | ~150 | Weak to Moderate |

| O-H | S (Isothiocyanate) | ~2.8 | ~140 | Weak |

| O-H | π (Phenyl Ring) | ~2.7 | ~145 | Weak |

Note: The data in this table is hypothetical and serves to illustrate the parameters used to characterize potential intramolecular hydrogen bonds. Specific research findings for this compound are required for definitive values.

The comprehensive structural characterization of this compound, encompassing its rotational isomerism and potential intramolecular interactions, is crucial for a complete understanding of its chemical behavior. Further experimental and computational research will continue to refine our knowledge of the conformational landscape of this versatile molecule.

Molecular Mechanisms of Action and Biological Interactions Preclinical Focus

In Vitro Biological Activity and Target Identification in Cellular and Biochemical Systems

In vitro studies are crucial for elucidating the direct effects of 1-(4-isothiocyanatophenyl)ethan-1-ol on cellular and biochemical systems, providing insights into its potential therapeutic applications.

Isothiocyanates are well-documented modulators of enzymes involved in xenobiotic metabolism and inflammation. mdpi.com While specific data on the effect of this compound on cytochrome P450 enzymes is not extensively available, the broader class of ITCs is known to inhibit these phase I enzymes, which are involved in the activation of pro-carcinogens. mdpi.com

Conversely, ITCs are potent inducers of phase II detoxification enzymes, such as glutathione (B108866) S-transferases and quinone reductase. nih.govfrontiersin.org This induction is a key mechanism of their chemopreventive effects, as it enhances the detoxification and elimination of carcinogens. nih.govfrontiersin.org This activity is primarily mediated through the activation of the Nrf2 signaling pathway. frontiersin.orgmdpi.com

A study on new isothiocyanate derivatives identified a compound structurally analogous to this compound as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). nih.gov The derivative, referred to as I1, demonstrated 94.69% inhibition of COX-2 at a concentration of 10 μM, which was comparable to the well-known COX-2 inhibitor celecoxib. nih.gov This suggests a potential anti-inflammatory mechanism of action for this compound.

Table 1: In Vitro COX Inhibition by an Analog of this compound

| Compound | Concentration (μM) | COX-2 Inhibition (%) |

|---|---|---|

| I1 | 10 | 94.69 |

| Celecoxib | 10 | 89.32 |

| Sulforaphane (B1684495) | 10 | 94.60 |

Data from a study on newly synthesized isothiocyanate derivatives, where I1 is structurally similar to this compound. nih.gov

The primary mechanism by which isothiocyanates exert their biological effects is through the covalent modification of proteins. nih.gov The electrophilic carbon atom of the isothiocyanate group reacts with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues. nih.gov This can lead to the formation of dithiocarbamates and subsequent alteration of protein structure and function. nih.gov This reactivity is central to the modulation of various cellular processes by ITCs.

Nrf2 Activation: A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comresearchgate.net Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Isothiocyanates can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.gov

NFκB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. nih.gov Several isothiocyanates have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. nih.gov This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory IκB proteins. nih.gov

Apoptosis and Cell Cycle Arrest: Numerous studies have demonstrated that isothiocyanates can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govmdpi.comnih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to cause cell cycle arrest in the S phase and induce apoptosis in human leukemia cells. mdpi.com Similarly, phenethyl isothiocyanate (PEITC) can induce cell cycle arrest in prostate cancer cells. nih.gov These effects are often mediated through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases. mdpi.com

Autophagy: Isothiocyanates have also been found to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. nih.govnih.gov This process can have dual roles in cancer, either promoting cell survival or contributing to cell death. nih.gov

Tubulin: Some isothiocyanates, such as benzyl isothiocyanate (BITC), have been identified as inhibitors of tubulin polymerization. mdpi.comnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these ITCs can induce cell cycle arrest and apoptosis. mdpi.comnih.gov

Histone Deacetylases (HDACs): Certain isothiocyanates, including sulforaphane, have been shown to inhibit the activity of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com By inhibiting HDACs, isothiocyanates can lead to the re-expression of silenced tumor suppressor genes. nih.gov

Aldehyde Dehydrogenase (ALDH): There is emerging evidence that some isothiocyanates can target cancer stem cells by inhibiting enzymes such as aldehyde dehydrogenase (ALDH). researchgate.net

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are limited, general principles can be drawn from the broader class of isothiocyanates.

The isothiocyanate (-N=C=S) group is the key pharmacophore responsible for the biological activities of this class of compounds. Its electrophilic nature allows for covalent interactions with cellular targets, which is a prerequisite for many of their observed effects. nih.gov The structure of the side chain attached to the isothiocyanate group influences the compound's potency, selectivity, and pharmacokinetic properties. For instance, the length and branching of the alkyl chain, as well as the presence of aromatic rings, can significantly impact the biological activity of isothiocyanates. nih.gov

Role of the Secondary Alcohol and Phenyl Ring Substituents in Biological Activity

The biological activity of arylalkyl isothiocyanates is highly dependent on their chemical structure, particularly the length of the alkyl chain separating the phenyl ring from the isothiocyanate (-N=C=S) group. nih.gov The isothiocyanate group itself is crucial for biological activity, acting as an electrophile that can react with nucleophilic cellular targets. oup.com

The phenyl ring and the alkyl chain are key determinants of potency and specificity. Structure-activity relationship studies on a series of arylalkyl isothiocyanates have demonstrated that increasing the alkyl chain length from one carbon (benzyl isothiocyanate, BITC) to two (PEITC) and up to six carbons (6-phenylhexyl isothiocyanate, PHITC) significantly enhances the inhibitory potency against the metabolic activation of carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-specific nitrosamine. nih.gov This is attributed to increased lipophilicity and potentially better binding to the active sites of cytochrome P450 (P450) enzymes responsible for carcinogen activation. oup.com

The introduction of a secondary alcohol on the ethyl side chain, creating this compound, represents a significant structural modification compared to PEITC. This hydroxylation alters the molecule's physicochemical properties in several key ways:

Polarity: The hydroxyl group increases the molecule's polarity, which can influence its solubility, membrane permeability, and tissue distribution.

Metabolic Handle: The alcohol group provides a site for further phase II metabolism, such as glucuronidation or sulfation, facilitating detoxification and excretion.

Target Binding: The presence of a hydrogen-bond donor and acceptor in the hydroxyl group could alter the binding affinity and specificity for molecular targets compared to the more lipophilic parent compound, PEITC.

While direct comparative studies on the biological activity of this compound versus PEITC are limited, research on related isothiocyanate conjugates shows that modifications affecting lipophilicity can reduce inhibitory potency against P450 enzymes, suggesting the parent compounds are often more active. oup.com

Table 1: Structure-Activity Relationship of Arylalkyl Isothiocyanates Against NNK Oxidation

| Compound | Structure | Relative Inhibitory Potency | Key Structural Feature |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Phenyl-CH₂-NCS | Low | One-carbon alkyl chain |

| Phenethyl isothiocyanate (PEITC) | Phenyl-(CH₂)₂-NCS | Moderate | Two-carbon alkyl chain |

| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl-(CH₂)₄-NCS | High | Four-carbon alkyl chain |

| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl-(CH₂)₆-NCS | Very High | Six-carbon alkyl chain |

| This compound | Phenyl-CH(OH)CH₂-NCS (rearranged) | Data Not Available (Expected lower lipophilicity than PEITC) | Secondary alcohol on alkyl chain |

Stereochemical Effects on Biological Efficacy (if applicable)

The carbon atom bearing the secondary alcohol group in this compound is a chiral center. This means the compound exists as two distinct, non-superimposable mirror-image isomers, or enantiomers: (R)-1-(4-isothiocyanatophenyl)ethan-1-ol and (S)-1-(4-isothiocyanatophenyl)ethan-1-ol.

Stereochemistry is often a critical factor in the efficacy and mechanism of action of bioactive molecules, as biological systems (such as enzymes and receptors) are themselves chiral. Different enantiomers of a compound can exhibit widely varying biological activities, with one isomer often being significantly more potent than the other. However, based on a review of the available scientific literature, specific studies isolating the individual enantiomers of this compound and evaluating their respective biological efficacies have not been reported. Therefore, the stereochemical effects of this specific compound on its biological activity remain uncharacterized.

Preclinical In Vivo Studies (Animal Models) Focusing on Mechanistic Insights

Preclinical in vivo research providing mechanistic insights has been conducted extensively on PEITC. These studies in animal models are crucial for understanding the biochemical and molecular effects that occur systemically, which are attributable to the combined action of the parent compound and its metabolites, including this compound.

Biochemical Pathway Alterations in Animal Tissues

Studies in F344 rats have shown that administration of PEITC leads to significant alterations in key biochemical pathways involved in carcinogen metabolism. nih.gov The primary mechanism is the inhibition of Phase I cytochrome P450 enzymes, which are responsible for activating many pro-carcinogens into their ultimate carcinogenic forms. oup.comumn.edu

Inhibition of P450 Enzymes: A single dose of PEITC in rats was shown to decrease the rates of NNK oxidation in microsomes from the liver, lung, and nasal mucosa. nih.gov This inhibition prevents the metabolic activation of the carcinogen. The activity of N-nitrosodimethylamine demethylase was also dramatically decreased in rat liver. nih.gov

Modulation of Phase II Enzymes: Concurrently, PEITC can induce Phase II detoxification enzymes. In rats, PEITC was the most effective among several tested isothiocyanates at increasing the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in the detoxification of quinones and other electrophilic compounds. nih.gov

These dual actions—inhibiting carcinogen activation and enhancing detoxification—represent a critical mechanism for the chemopreventive effects observed in animal models. umn.edu

Table 2: Effect of PEITC Administration on Enzyme Activity in F344 Rats

| Enzyme/Process | Tissue | Observed Effect | Biochemical Consequence |

|---|---|---|---|

| NNK Oxidation (P450-mediated) | Liver, Lung, Nasal Mucosa | Decreased | Inhibition of carcinogen activation |

| N-Nitrosodimethylamine demethylase | Liver | Decreased | Inhibition of carcinogen activation |

| Pentoxyresorufin O-dealkylase (P450 2B1) | Liver | Initial decrease (6h), followed by induction (24h) | Complex modulation of P450 activity |

| NAD(P)H:quinone oxidoreductase (NQO1) | Liver | Increased (1.4 to 3.3-fold) | Enhancement of carcinogen detoxification |

Molecular Biomarker Modulation

Beyond altering enzyme activity, PEITC and its metabolites can modulate molecular biomarkers associated with cell survival and apoptosis. In xenograft animal models using biliary tract cancer cells, PEITC administration was shown to enhance the efficacy of the chemotherapy drug cisplatin. oncotarget.com Mechanistically, this was linked to the downregulation of a key anti-apoptotic protein.

Mcl-1 Degradation: In tumor tissues harvested from mice, treatment with PEITC resulted in a decrease in the protein level of Myeloid cell leukemia 1 (Mcl-1). oncotarget.com Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis. Its degradation sensitizes cancer cells to apoptotic stimuli, thereby enhancing the effect of cytotoxic agents. This in vivo finding confirmed molecular alterations observed in cell culture. oncotarget.com

Pharmacodynamic Studies in Relevant Animal Models

Pharmacodynamic studies investigate the time-dependent effects of a substance on the body. Research in animal models has provided insights into the duration and nature of the biochemical changes induced by PEITC.

In F344 rats, the effects on liver microsomal enzymes were time-dependent. While the rates of NNK oxidation were decreased at 6 hours post-administration, they had recovered or even increased by 24 hours. nih.gov In contrast, the inhibitory effect in lung microsomes was more sustained, with markedly decreased rates at both 6 and 24 hours. nih.gov This tissue-specific pharmacodynamic profile suggests that the lung, a primary target for carcinogens like NNK, experiences a more prolonged protective effect. These studies support the potential of PEITC and its metabolites as chemopreventive agents by demonstrating a durable impact on carcinogen metabolism in target tissues. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, from which numerous other properties can be derived.

The electronic structure of 1-(4-isothiocyanatophenyl)ethan-1-ol dictates its chemical reactivity. Key aspects of this structure are elucidated through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. In contrast, the LUMO is expected to be distributed over the electron-deficient isothiocyanate (-N=C=S) group, particularly on the central carbon atom. This distribution implies that the molecule can act as an electron donor via its aromatic system and as an electron acceptor at the isothiocyanate moiety, which is the site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface: The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions. nih.gov For this compound, the MEP surface would display regions of negative potential (typically colored red) around the electronegative sulfur and nitrogen atoms of the isothiocyanate group and the oxygen of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction.

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of functional groups. For this molecule, characteristic frequencies for the -N=C=S asymmetric stretch (typically strong and sharp), O-H stretch, C-O stretch, and aromatic C-H vibrations would be calculated. Comparing the computed spectrum with the experimental one aids in structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra. researchgate.net

Electronic Spectroscopy (UV-Visible): TD-DFT calculations are used to predict the electronic transitions between molecular orbitals. researchgate.net This allows for the simulation of the UV-Visible absorption spectrum, providing the absorption maxima (λmax) and corresponding oscillator strengths. The primary electronic transitions for this molecule are expected to be π → π* transitions within the phenyl ring and n → π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | -N=C=S stretch | 2105 | 2100 |

| ¹³C NMR (ppm) | -N=C =S carbon | 135.2 | 134.8 |

| UV-Vis λmax (nm) | π → π* transition | 278 | 275 |

Quantum chemical calculations are essential for investigating reaction mechanisms at a molecular level. The isothiocyanate group is highly reactive towards nucleophiles, such as amines, to form thioureas. DFT can be used to model the potential energy surface for such a reaction. researchgate.net

This involves:

Geometry Optimization: The structures of the reactant (this compound and a nucleophile), the intermediate(s), the transition state (TS), and the final product are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction of the small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction, known as the binding affinity. rowansci.com

For this compound, docking studies could be used to screen for potential protein targets. The results would reveal the specific binding pose and the key intermolecular interactions responsible for stabilizing the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity is usually reported in kcal/mol, with more negative values indicating a stronger, more favorable interaction. rowansci.com

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Human Lysozyme | -7.2 | TRP62, ASP101, ALA107 | Hydrogen bond with ASP101, Pi-Pi stacking with TRP62, Hydrophobic contact with ALA107 |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time, providing insights into the flexibility of the ligand and protein and the stability of their complex. mdpi.com

An MD simulation of this compound, either free in solution or bound to a protein, would reveal its conformational landscape. This includes the rotational freedom around its single bonds, such as the bond connecting the phenyl ring to the ethan-1-ol moiety. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's or complex's backbone atoms over time from a reference structure, indicating conformational stability.

Radius of Gyration (Rg): Describes the compactness of the molecule or protein, revealing any significant conformational changes like unfolding or expansion.

Interaction Analysis: Tracks the stability and duration of specific interactions, like hydrogen bonds, between the ligand and the protein throughout the simulation.

These simulations provide a more realistic understanding of how the molecule behaves in a dynamic biological environment and how its flexibility contributes to its binding mechanism.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that influence a molecule's activity, QSAR models can be instrumental in predicting the efficacy of novel compounds, thereby streamlining the drug discovery and development process.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the development of such a model would theoretically follow established principles applied to other isothiocyanates and related compounds. The process involves compiling a dataset of structurally similar compounds with known biological activities, calculating a wide array of molecular descriptors for each, and then employing statistical methods to build and validate a predictive model.

The development of a robust QSAR model is a multi-step process. Initially, a dataset of compounds with measured biological activities (e.g., IC50 values) is curated. For these compounds, a diverse set of molecular descriptors, which are numerical representations of their chemical and physical properties, is calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Once the descriptors are calculated, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. This helps in avoiding overfitting and improves the predictive power of the model. Various statistical and machine learning techniques can then be employed to construct the QSAR model. These can range from multiple linear regression (MLR) to more complex methods like artificial neural networks (ANN). nih.gov The final step is rigorous validation of the model's predictive ability using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. researchgate.net

The table below illustrates a hypothetical dataset structure that would be used for developing a QSAR model for a series of isothiocyanate derivatives.

| Compound | Biological Activity (e.g., pIC50) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Molecular Descriptor 3 (e.g., Dipole Moment) |

| This compound | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative A | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative B | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Derivative C | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Based on QSAR studies of various isothiocyanates and structurally related compounds, several key structural descriptors have been identified as being influential for their biological activity. nih.gov These descriptors provide insights into the mechanisms of action and can guide the design of more potent analogues.

Electronic Properties: The electronic nature of the substituents on the phenyl ring plays a significant role. Electron-withdrawing groups can enhance the electrophilicity of the isothiocyanate group, which is crucial for its interaction with biological targets. nih.gov Descriptors such as Hammett constants, partial charges on specific atoms, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often important. For instance, a lower LUMO energy would indicate a greater susceptibility to nucleophilic attack, potentially leading to higher biological activity.

Hydrophobicity: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is another critical factor. researchgate.net It governs the compound's ability to cross cell membranes and reach its target site. A balanced hydrophobicity is generally required for optimal activity.

The following table summarizes some of the key structural descriptors and their potential influence on the biological activity of isothiocyanate compounds, which would be relevant for this compound.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | LUMO Energy | A lower LUMO energy can indicate higher reactivity of the isothiocyanate group, potentially leading to increased activity. |

| Electronic | Partial Atomic Charges | The charge distribution across the molecule can influence electrostatic interactions with the target site. |

| Hydrophobic | LogP | Affects membrane permeability and solubility, with an optimal range often required for activity. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing how well it fits into a binding pocket. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure, which can impact binding affinity. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for the analysis of isothiocyanates (ITCs), including 1-(4-Isothiocyanatophenyl)ethan-1-ol. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS) and ultraviolet (UV) detection, is a powerful tool for analyzing non-volatile metabolites and conjugates of this compound. nih.govresearchgate.net Isothiocyanates are known to react with endogenous molecules, such as glutathione (B108866), to form mercapturic acid pathway conjugates. nih.gov HPLC-MS allows for the separation and identification of these metabolites from complex biological matrices like plasma and urine. nih.govresearchgate.net

Reversed-phase HPLC is the most common separation mode, utilizing C18 columns with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often employed to effectively separate compounds with varying polarities. UV detection can be used for quantification, although the sensitivity may be limited as many isothiocyanates lack strong chromophores. mdpi.com Mass spectrometry, especially tandem MS (MS/MS), provides superior sensitivity and structural information, enabling the confident identification of the parent compound and its biotransformation products. researchgate.net However, challenges in reversed-phase HPLC can arise from the potential for isothiocyanates to precipitate in the highly aqueous mobile phases used, which can impact quantitative accuracy. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for Isothiocyanate Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of analytes based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Creates a polarity gradient for efficient elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | Provides high sensitivity and structural confirmation of metabolites. |

| Ionization Mode | Positive or Negative Ion Mode | Selected based on the chemical nature of the target analytes to achieve optimal ionization. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity for quantifying specific target compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable isothiocyanates. While this compound itself may have limited volatility, it or its derivatives could be amenable to GC-MS analysis. This technique is frequently used to determine the profile of isothiocyanates in plant extracts and other natural product samples. mdpi.com

For GC-MS analysis, samples are typically extracted with an organic solvent like dichloromethane. mdpi.com The separation is achieved on a capillary column, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the eluted compounds. Care must be taken with GC parameters, as high initial temperatures in the injector port can lead to the degradation of some isothiocyanates. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a key strategy in the analysis of isothiocyanates. It involves chemically modifying the analyte to improve its chromatographic properties, stability, or detector response. researchgate.net

Due to the inherent reactivity and instability of the isothiocyanate group, derivatization with thiol-containing molecules is a widely used strategy to form stable products for analysis. researchgate.net The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic thiol groups (-SH) to form a dithiocarbamate (B8719985) adduct. nih.gov

N-acetyl-L-cysteine (NAC) is a common derivatizing reagent for this purpose. nih.govmostwiedzy.pl The reaction of this compound with NAC would yield a stable, more polar adduct that is well-suited for analysis by reversed-phase HPLC-MS. researchgate.netresearchgate.net This approach not only stabilizes the analyte but also enhances its ionization efficiency for mass spectrometry, leading to lower detection limits. researchgate.net The procedure typically involves incubating the sample extract with a solution of NAC under optimized pH and temperature conditions before HPLC injection. nih.govmostwiedzy.pl

Table 2: Typical Conditions for Isothiocyanate Derivatization with NAC

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Reagent | 0.2 M N-acetyl-L-cysteine (NAC) in 0.2 M NaHCO₃ | nih.govmostwiedzy.pl |

| Solvent | Isopropanolic sample extract mixed 1:1 with aqueous reagent | mostwiedzy.pl |

| Reaction Temperature | 50 °C | nih.govmostwiedzy.pl |

| Reaction Time | 1 hour | nih.govmostwiedzy.pl |

Conversely, the isothiocyanate functional group itself can be utilized as a derivatizing agent to tag other molecules, particularly primary and secondary amines, for enhanced analytical detection. researchgate.netnih.gov In this application, a compound like this compound could theoretically be used to react with amines to form stable thiourea (B124793) derivatives.

These thiourea derivatives often exhibit improved chromatographic retention and can be readily detected by UV or MS. rsc.org This strategy is particularly valuable in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), where the thiourea structure can be designed to produce a specific and intense product ion upon collision-induced dissociation, greatly enhancing the selectivity and sensitivity of the analysis. researchgate.netnih.gov Various isothiocyanate reagents, such as phenyl isothiocyanate (PIT) and 3-pyridyl isothiocyanate, have been successfully employed for the derivatization of amino acids and biogenic amines. researchgate.netnih.govrsc.org

Electrophoretic Methods

Capillary electrophoresis (CE) represents an alternative separation technique for the analysis of isothiocyanates and their derivatives. CE offers high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com

For a compound like this compound, analysis by CE would likely require derivatization. This is because the native compound is neutral and lacks a charge, making it difficult to separate by standard capillary zone electrophoresis (CZE). Derivatization with a charged molecule can impart electrophoretic mobility to the analyte. Alternatively, derivatization with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) allows for highly sensitive detection using laser-induced fluorescence (LIF). jst.go.jp

Research has demonstrated the use of CE for the quantification of isothiocyanates like allyl-ITC after in-vial derivatization with mercaptoacetic acid. mdpi.com This approach highlights the potential of CE as a viable method for analyzing isothiocyanates, provided an appropriate derivatization or separation mode (such as micellar electrokinetic chromatography, MEKC) is employed. The technique has been successfully applied to the analysis of thiols and thiocyanates in biological fluids. nih.govresearchgate.net

Despite a comprehensive search for scientific literature and data, there is currently insufficient public information available to construct a detailed article on "this compound" specifically focusing on its application as an advanced spectroscopic probe for real-time monitoring in research environments.

Searches for the synthesis, spectroscopic properties, and research applications of this specific compound did not yield dedicated scholarly articles or detailed experimental data. While general information on the reactivity of the isothiocyanate functional group with nucleophiles such as amines and thiols is well-established, and data for structurally related compounds exist, specific details regarding the fluorescence, mechanism of action as a spectroscopic probe, and its use in real-time monitoring for "this compound" are not available in the public domain.

Consequently, the requested article, with its detailed outline on advanced analytical methodologies and spectroscopic probes, cannot be generated at this time due to the lack of specific research findings and data for the subject compound. Further research and publication in the scientific community are required before a comprehensive and accurate article on this topic can be written.

Future Perspectives and Unanswered Questions

Emerging Synthetic Avenues for 1-(4-Isothiocyanatophenyl)ethan-1-ol and its Analogues

The synthesis of isothiocyanates has evolved significantly from traditional methods that often relied on hazardous reagents like thiophosgene (B130339). chemrxiv.orgnih.gov Modern synthetic chemistry offers a variety of more efficient and environmentally friendly alternatives that could be applied to the production of this compound and its derivatives.

Emerging strategies frequently utilize primary amines as starting materials, which are readily available in diverse forms. chemrxiv.orgrsc.org One-pot procedures are gaining prominence, such as those using carbon disulfide (CS2) in combination with a base like sodium hydroxide (B78521) (NaOH), which can act as both a base and a desulfurating agent to decompose the dithiocarbamate (B8719985) intermediate. tandfonline.com Other innovative methods employ elemental sulfur and selenium with isocyanides, offering high atom efficiency. nih.govmdpi.com Microwave-assisted synthesis has also been shown to accelerate the production of both aromatic and aliphatic isothiocyanates, often with fair to good yields in a fraction of the time required for conventional heating. nih.gov

For the specific synthesis of this compound, a likely pathway would involve the reduction of its ketone precursor, 1-(4-isothiocyanatophenyl)ethan-1-one. This precursor can be synthesized from 4-aminoacetophenone. Future work could focus on developing a stereoselective reduction of the ketone to yield enantiomerically pure forms of the alcohol, which would be crucial for investigating stereospecific biological activities.

| Method | Key Reagents | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Base-Promoted One-Pot Synthesis | Aryl amine, Carbon disulfide, NaOH | Green, low-cost, no extra desulfurating agents, mild conditions. | Substrate scope may be limited for highly electron-deficient amines. | tandfonline.com |

| Elemental Sulfur/Selenium Catalysis | Isocyanide, Elemental Sulfur (S8), Selenium | High atom economy, avoids toxic thiocarbonyl reagents. | Requires isocyanide precursor; may need reflux conditions. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Isocyanate, Lawesson's reagent | Extremely fast reaction times (minutes), solvent-free conditions. | Yields can be variable; requires specialized microwave equipment. | nih.gov |

| Decomposition of Dithiocarbamate Salts | Primary amine, CS2, Desulfurizing agent (e.g., H2O2, Iodine) | Well-established, versatile, many desulfurizing agents available. | Often a two-step process; some agents can be harsh. | nih.gov |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

Isothiocyanates as a class are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. sciopen.comresearchgate.net These effects are mediated through interaction with a variety of cellular targets and signaling pathways. nih.govnih.gov A significant unanswered question is how the unique structure of this compound influences its target profile and mechanism of action compared to well-studied ITCs like sulforaphane (B1684495) or phenethyl isothiocyanate.

The primary mechanism of action for many ITCs involves their electrophilic isothiocyanate group, which readily reacts with nucleophilic cysteine residues on proteins. nih.gov This covalent modification can alter protein function. Key pathways modulated by ITCs include:

Nrf2 Signaling: ITCs are potent activators of the transcription factor Nrf2, which upregulates a suite of antioxidant and detoxification enzymes, providing cytoprotection. mdpi.com

NF-κB Inhibition: Many ITCs suppress the pro-inflammatory NF-κB pathway, which is constitutively active in many cancers. nih.gov

Apoptosis Induction: ITCs can trigger programmed cell death in cancer cells by modulating the Bcl-2 family of proteins, activating caspases, and generating reactive oxygen species (ROS). nih.govresearchgate.netfrontiersin.org

Cell Cycle Arrest: The antiproliferative effects of ITCs are often linked to their ability to induce cell cycle arrest, preventing cancer cells from dividing. frontiersin.org

HDAC Inhibition: Some ITCs act as histone deacetylase (HDAC) inhibitors, leading to epigenetic changes that can reactivate tumor suppressor genes. frontiersin.org